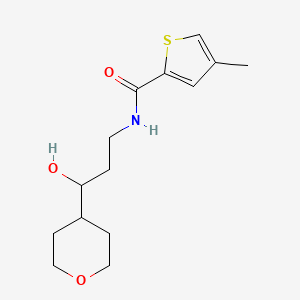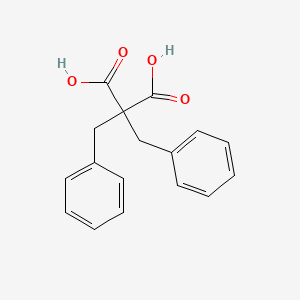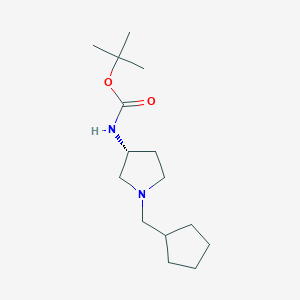![molecular formula C9H9N3O2 B2513950 Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-82-0](/img/structure/B2513950.png)
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has been used in the preparation of antitumor pyrazolopyrimidine compounds . It is a promising medical pharmacophore in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases . The IUPAC name for this compound is ethyl pyrazolo [1,5-a]pyrimidine-5-carboxylate .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . Another method involves a stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include site-selective cross-coupling reactions . These reactions involve the regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include a molecular weight of 191.19 . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Antitumor Scaffold
Functional Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant anticancer potential . They have been used in the rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidines have shown enzymatic inhibitory activity . This property can be exploited in the development of new drugs and therapeutic strategies .
Material Science
Pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their significant photophysical properties . They can be used in the development of new materials with unique properties .
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Antitrypanosomal Activity
This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Wirkmechanismus
Target of Action
Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the Pyrazolo[1,5-a]pyrimidines family . These compounds have been found to have a high impact in medicinal chemistry . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may interact with various biochemical pathways.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
The promising results from the synthesis and applications of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Future research could focus on exploring new synthesis methods and potential applications of this compound in the treatment of various diseases.
Eigenschaften
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFVJBUUUVJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)
![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)


![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)


![5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513879.png)


![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)